3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride
CAS No.: 1220038-14-1
Cat. No.: VC3184020
Molecular Formula: C12H17BrClNO
Molecular Weight: 306.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220038-14-1 |
|---|---|
| Molecular Formula | C12H17BrClNO |
| Molecular Weight | 306.62 g/mol |
| IUPAC Name | 3-[(3-bromophenyl)methoxymethyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16BrNO.ClH/c13-12-3-1-2-10(6-12)8-15-9-11-4-5-14-7-11;/h1-3,6,11,14H,4-5,7-9H2;1H |
| Standard InChI Key | JQCNMVPNPSEUFA-UHFFFAOYSA-N |
| SMILES | C1CNCC1COCC2=CC(=CC=C2)Br.Cl |
| Canonical SMILES | C1CNCC1COCC2=CC(=CC=C2)Br.Cl |
Introduction
3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride is a chemical compound with a molecular formula of C12H17BrClNO and a molecular weight of 306.62 g/mol . This compound features a pyrrolidine ring, a bromobenzyl group, and a hydrochloride moiety, making it an interesting scaffold in medicinal chemistry due to its potential for stereochemical diversity.
Synthesis and Applications
The synthesis of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride typically involves organic synthesis techniques, although specific protocols may vary depending on laboratory conditions. This compound is primarily investigated for its potential anti-inflammatory properties, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are crucial in treating inflammation and pain by reducing the production of prostaglandins without affecting COX-1, thereby minimizing gastrointestinal side effects associated with non-selective inhibitors.
Research Findings and Potential Therapeutic Applications
Research on 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride has focused on its binding affinity to COX-2 receptors. Preliminary studies suggest that structural modifications can enhance its selectivity towards COX-2 over COX-1, which is vital for reducing side effects. The compound's unique bromobenzyl substitution and demonstrated activity as a selective COX-2 inhibitor make it a promising candidate for further pharmacological exploration.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride | Similar bromobenzyl group | Anti-inflammatory agent |
| N-benzylpyrrolidine | Lacks halogen substituents | Potentially less potent as a COX inhibitor |
| 1-bromo-3-(benzylamino)pyrrolidine | Contains amino group instead of hydroxymethyl | Different pharmacological profile |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume